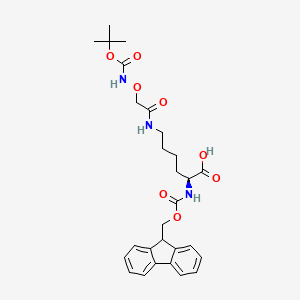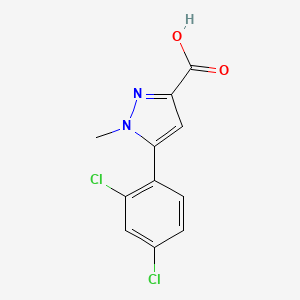
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is an organic compound with the molecular formula C32H30N2O2. It is an aromatic heterocyclic compound, containing both an oxazole and a benzene ring. It has been studied in the laboratory for its potential applications in a range of scientific fields, including organic synthesis, materials science, and medical research.
Applications De Recherche Scientifique
Stereochemistry in Palladium-Catalyzed Copolymerization
Research conducted by Gsponer, Milani, and Consiglio (2002) explored the influence of chirality in ligands on the stereochemistry of copolymerization processes. Their study revealed that diaquapalladium(2+) trifluoromethanesulfonates, when modified with similar chiral ligands, could produce isotactic poly(1-oxo-2-phenylpropane-1,3-diyl) through the copolymerization of styrene with carbon monoxide. This finding indicates the potential of specific chiral ligands to control the stereochemistry of polymer chains during synthesis, underscoring the importance of molecular architecture in polymer science (Gsponer, Milani, & Consiglio, 2002).
Antimicrobial and Antioxidant Properties of Triazole Derivatives
A study by Düğdü et al. (2014) synthesized novel triazole-thiol and thiadiazole derivatives, demonstrating their significant antimicrobial activities and good antioxidant properties. This research exemplifies the broad potential of heterocyclic compounds in pharmaceutical applications, particularly in developing new antimicrobials and antioxidants (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Coordination Polymers for Material Science
Yang et al. (2013) constructed a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands. These polymers exhibited diverse structural arrangements and potential applications in material science, from catalysis to molecular sensing. The study emphasizes the role of organic ligands in tailoring the properties of coordination polymers (Yang, Du, Yang, Kan, & Jian‐Fang Ma, 2013).
Polymerization Catalysts from Aluminum Complexes
Research by Bakthavachalam and Reddy (2013) on the synthesis of aluminum complexes with triaza ligands highlighted their efficacy as catalysts in the polymerization of ε-caprolactone. The findings point to the versatility of metal-ligand complexes in catalyzing polymerization reactions, which is crucial for the development of biodegradable polymers (Bakthavachalam & Reddy, 2013).
Heterocyclic Compounds in Antimicrobial Studies
Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating excellent broad-spectrum antimicrobial activity. This study underlines the potential of heterocyclic chemistry in discovering new therapeutics against bacterial and fungal infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Propriétés
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKGPGJFXJNKF-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)
![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)







